molecular formula C6H10Br2 B076172 1,1-Dibromocyclohexane CAS No. 10489-97-1

1,1-Dibromocyclohexane

Cat. No. B076172
CAS RN: 10489-97-1
M. Wt: 241.95 g/mol
InChI Key: BWNYAKOZXVLZQO-UHFFFAOYSA-N
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Description

1,1-Dibromocyclohexane is a chemical compound that belongs to the family of organic halides. It is a colorless liquid with a strong odor and is commonly used in organic synthesis. The compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.

Mechanism Of Action

The mechanism of action of 1,1-Dibromocyclohexane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell division and proliferation. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,1-Dibromocyclohexane are not well characterized. However, studies have shown that the compound can cause DNA damage and induce apoptosis in cancer cells. It has also been found to have neurotoxic effects in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,1-Dibromocyclohexane in lab experiments is its high yield and purity. The compound is also relatively easy to synthesize and is readily available. However, its toxicity and potential health hazards make it challenging to work with, and appropriate safety measures must be taken when handling the compound.
List of

Future Directions

1. Investigating the potential use of 1,1-Dibromocyclohexane as a radioprotective agent in humans.
2. Studying the mechanism of action of 1,1-Dibromocyclohexane in cancer cells.
3. Developing new synthetic methods for 1,1-Dibromocyclohexane with improved yields and purity.
4. Investigating the potential use of 1,1-Dibromocyclohexane in material science, such as the synthesis of new polymers.
5. Studying the environmental impact of 1,1-Dibromocyclohexane and developing methods for its safe disposal.

Synthesis Methods

The synthesis of 1,1-Dibromocyclohexane can be achieved through several methods, including the reaction of cyclohexene with bromine in the presence of a catalyst, such as iron or aluminum bromide. Another method involves the reaction of cyclohexanol with hydrobromic acid and phosphorus tribromide. Both methods result in the formation of 1,1-Dibromocyclohexane with high yields.

Scientific Research Applications

1,1-Dibromocyclohexane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential use as a radioprotective agent, as it has been found to reduce the damage caused by ionizing radiation.

properties

IUPAC Name

1,1-dibromocyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2/c7-6(8)4-2-1-3-5-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNYAKOZXVLZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967023
Record name 1,1-Dibromocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibromocyclohexane

CAS RN

52590-61-1
Record name Cyclohexane, dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052590611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dibromocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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